molecular formula C8H16O B8458375 1-Butoxybut-2-ene CAS No. 56052-72-3

1-Butoxybut-2-ene

Cat. No. B8458375
M. Wt: 128.21 g/mol
InChI Key: DVSSQJKZHTWMOS-UHFFFAOYSA-N
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Patent
US06166265

Procedure details

A 0.3 1 stirred autoclave was filled with 67.0 g (0.90 mol) of n-butanol and with 11.5 g of Lewatit® SPC 118 in the H+ form, which had been washed beforehand with water and n-butanol, and with 3.5 g of a Lewatit® SPC 118 ion exchanger doped with copper(II) chloride. 47.0 g (0.88 mol) of 1,3-butadiene were then forced into the autoclave. After reaction for 10 hours at 90° C. and under autogeneous pressure, a selectivity of 46.8% for 3-butoxybut-1-ene and a selectivity of 44.3% for 1-butoxybut-2-ene (based on butadiene) were obtained at a conversion of 69.1%.
Quantity
67 g
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
C(CCC)O
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
had been washed beforehand with water and n-butanol
CUSTOM
Type
CUSTOM
Details
After reaction for 10 hours at 90° C.
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C=C)C
Name
Type
product
Smiles
C(CCC)OCC=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06166265

Procedure details

A 0.3 1 stirred autoclave was filled with 67.0 g (0.90 mol) of n-butanol and with 11.5 g of Lewatit® SPC 118 in the H+ form, which had been washed beforehand with water and n-butanol, and with 3.5 g of a Lewatit® SPC 118 ion exchanger doped with copper(II) chloride. 47.0 g (0.88 mol) of 1,3-butadiene were then forced into the autoclave. After reaction for 10 hours at 90° C. and under autogeneous pressure, a selectivity of 46.8% for 3-butoxybut-1-ene and a selectivity of 44.3% for 1-butoxybut-2-ene (based on butadiene) were obtained at a conversion of 69.1%.
Quantity
67 g
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
C(CCC)O
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
had been washed beforehand with water and n-butanol
CUSTOM
Type
CUSTOM
Details
After reaction for 10 hours at 90° C.
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C=C)C
Name
Type
product
Smiles
C(CCC)OCC=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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